molecular formula C10H22F6NP B6328032 1-Butyl-1-methylpiperidinium hexafluorophosphate CAS No. 1257647-66-7

1-Butyl-1-methylpiperidinium hexafluorophosphate

Cat. No.: B6328032
CAS No.: 1257647-66-7
M. Wt: 301.25 g/mol
InChI Key: FHOLSPXOTQMKMZ-UHFFFAOYSA-N
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Description

1-Butyl-1-methylpiperidinium hexafluorophosphate is an ionic liquid with the chemical formula C10H22F6NP. It is known for its unique properties, such as high thermal stability and low volatility, making it useful in various scientific and industrial applications. This compound is particularly notable for its use in the preparation of modified carbon composite electrodes, which are employed as sensors in the estimation of paracetamol, neurotransmitter drugs, and NADH in biological samples .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-1-methylpiperidinium hexafluorophosphate typically involves the reaction of 1-butylpiperidine with methyl iodide to form 1-butyl-1-methylpiperidinium iodide. This intermediate is then reacted with hexafluorophosphoric acid to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Organic solvents such as acetonitrile or ethanol.

    Purification: Crystallization or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: Industrial-scale crystallization and filtration techniques.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

1-Butyl-1-methylpiperidinium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hexafluorophosphate anion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, cyanides, and other nucleophilic species.

Major Products Formed

    Oxidation: Various oxidized derivatives of the piperidinium ring.

    Reduction: Reduced forms of the piperidinium ring.

    Substitution: Compounds with different anions replacing the hexafluorophosphate group.

Scientific Research Applications

1-Butyl-1-methylpiperidinium hexafluorophosphate has a wide range of scientific research applications, including:

Properties

IUPAC Name

1-butyl-1-methylpiperidin-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.F6P/c1-3-4-8-11(2)9-6-5-7-10-11;1-7(2,3,4,5)6/h3-10H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOLSPXOTQMKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCCC1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22F6NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049385
Record name 1-Butyl-1-methylpiperidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257647-66-7
Record name 1-Butyl-1-methylpiperidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257647-66-7
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